molecular formula C3H4N4S2 B3044477 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- CAS No. 100097-66-3

1,2,3-Thiadiazole-4-carbothioamide, 5-amino-

Cat. No.: B3044477
CAS No.: 100097-66-3
M. Wt: 160.2 g/mol
InChI Key: XBSUFSWYJXYZSW-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the thiadiazole ring . Another method involves the use of hydrazonoyl halides, which react with potassium thiocyanate or thiosemicarbazide derivatives to yield the desired thiadiazole compound .

Industrial Production Methods: Industrial production of 1,2,3-thiadiazole-4-carbothioamide, 5-amino- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,2,3-Thiadiazole-4-carbothioamide, 5-amino- has a wide range of scientific research applications:

Comparison with Similar Compounds

1,2,3-Thiadiazole-4-carbothioamide, 5-amino- can be compared with other thiadiazole derivatives, such as:

The uniqueness of 1,2,3-thiadiazole-4-carbothioamide, 5-amino- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

IUPAC Name

5-aminothiadiazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S2/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSUFSWYJXYZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=N1)N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454563
Record name 1,2,3-Thiadiazole-4-carbothioamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100097-66-3
Record name 1,2,3-Thiadiazole-4-carbothioamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What are the primary methods for synthesizing 5-Amino-1,2,3-thiadiazole-4-carbothioamide?

A1: 5-Amino-1,2,3-thiadiazole-4-carbothioamides are primarily synthesized through the reaction of 2-diazo-2-cyanoacetic acid amides with either phosphorus pentasulfide (P4S10) or Lawesson's reagent. [, , , , ] This reaction leads to the formation of the desired thiadiazole ring structure.

Q2: Can 5-Amino-1,2,3-thiadiazole-4-carbothioamides undergo rearrangement reactions?

A2: Yes, these compounds are known to undergo a unique type of rearrangement. [, , , , ] While the specific conditions and mechanisms are detailed in the research papers, the rearrangement typically involves a structural shift within the molecule, leading to the formation of new isomers or derivatives.

Q3: What are the key structural characteristics of 5-Amino-1,2,3-thiadiazole-4-carbothioamide?

A3: Although specific spectroscopic data isn't provided in the abstracts, these compounds are characterized by the presence of both an amino group (-NH2) at the 5th position and a carbothioamide group (-C(=S)NH2) at the 4th position of the 1,2,3-thiadiazole ring. These functional groups significantly influence the compound's reactivity and potential for further modifications. [, ]

Q4: Is there evidence of structure-activity relationships (SAR) being explored for this class of compounds?

A4: Yes, researchers have investigated how modifications to the structure of 5-Amino-1,2,3-thiadiazole-4-carbothioamides affect their chemical properties and reactivity. [, ] This structure-activity relationship (SAR) research is crucial for understanding the influence of specific substituents on the compound's overall behavior.

Q5: What is the broader significance of research on 1,2,3-thiadiazoles?

A5: 1,2,3-thiadiazoles, including 5-Amino-1,2,3-thiadiazole-4-carbothioamide and its derivatives, are considered privileged structures in medicinal chemistry. They are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Furthermore, their unique reactivity and ability to undergo rearrangements make them valuable building blocks for synthesizing more complex heterocyclic compounds with potential applications in various fields. []

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